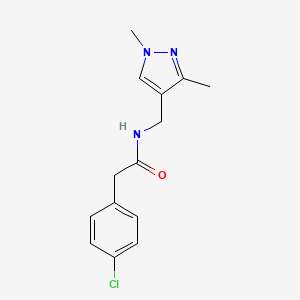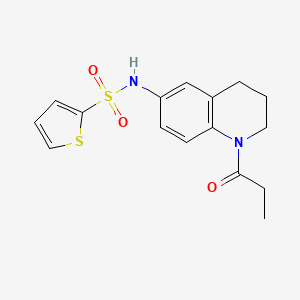![molecular formula C22H20BrCl2N3OS B2697068 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide CAS No. 899918-06-0](/img/structure/B2697068.png)
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and structural features, including a diazaspiro[4.5]decane ring, a sulfanyl group, and an acetamide group. It also contains a bromophenyl group and a dichlorophenyl group, which are aromatic rings with halogen substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the diazaspiro[4.5]decane ring, which is a type of spirocyclic compound where two rings share a single atom. The bromophenyl and dichlorophenyl groups would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and structural features. For example, the bromine and chlorine atoms on the phenyl rings could potentially be replaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogenated phenyl rings could increase its lipophilicity, which could influence its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety has been explored for antimicrobial applications. Compounds such as 2-pyridone derivatives and thiazole derivatives were synthesized through various chemical reactions, including cycloaddition and treatment with elemental sulfur and phenyl isothiocyanate. These compounds have been characterized by elemental and spectral analysis and evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Antimicrobial Evaluation
- A study on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, including sulfanylacetamide derivatives, showed that these compounds exhibit antibacterial and anti-enzymatic potential. The antibacterial screening against certain strains of gram-negative and gram-positive bacteria identified some compounds as good inhibitors, highlighting the antimicrobial potential of these derivatives (Nafeesa et al., 2017).
Antiviral and Anticancer Applications
- Vibrational spectroscopic analysis and quantum computational approaches have been applied to characterize the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. The study explored geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, providing insights into the stability and pharmacokinetic properties of the molecule, including its inhibition activity against viruses (Mary et al., 2022).
Molecular Diversity and Chemical Reactions
- Research into the molecular diversity of reactions promoted by triphenylphosphine with electron-deficient alkynes and arylidene Meldrum acid has led to the synthesis of compounds like 1,3-disubstituted 7,9-diazaspiro[4.5]dec-1-enes and cis/trans-1,2-disubstituted 7,9-dioxaspiro[4.5]dec-1-enes. These studies offer insights into the formation of various products with different regioselectivity and diastereoselectivity, contributing to the broader understanding of chemical synthesis and applications (Han et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrCl2N3OS/c23-15-6-4-14(5-7-15)20-21(28-22(27-20)8-2-1-3-9-22)30-13-19(29)26-18-11-16(24)10-17(25)12-18/h4-7,10-12H,1-3,8-9,13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGRVEQJWGNIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrCl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696988.png)

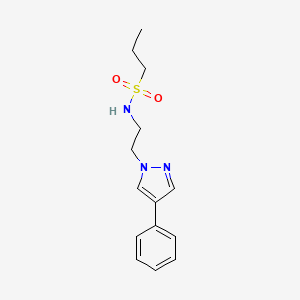
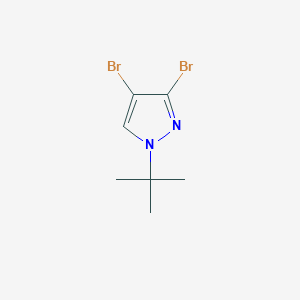

![3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2696995.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide](/img/structure/B2696997.png)
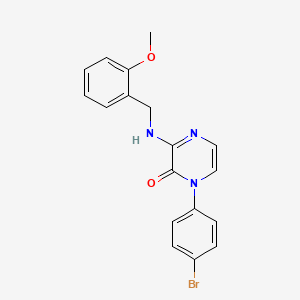
![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2696999.png)
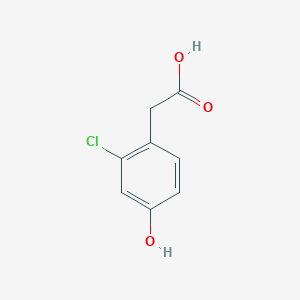
![5-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2697004.png)

